molecular formula C15H14N2O3S2 B2882435 4-(benzenesulfonyl)-N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine CAS No. 627832-74-0

4-(benzenesulfonyl)-N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine

Cat. No. B2882435
CAS RN: 627832-74-0
M. Wt: 334.41
InChI Key: WMTWITULKIDDRO-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a benzene ring, a sulfonyl group, a thiophene ring, an oxazole ring, and an amine group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The electron-donating amine group and electron-withdrawing sulfonyl group could create interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating amine group and the electron-withdrawing sulfonyl group. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and amine groups could make this compound soluble in polar solvents .

Scientific Research Applications

C-H Imidation and Aminobromination of Heterocycles

One significant application involves the practical C-H imidation of five-membered heterocycles and the first dual C-H bond aminobromination of thiophenes under metal-free conditions, supporting the radical pathway of the reactions. This approach is crucial for developing novel heterocyclic compounds with potential pharmaceutical applications (Sun et al., 2019).

Development of Benzenesulfonic Acid Derivatives

Another study focused on the condensation of 4-chlorosulfonyl- and 4-fluorosulfonyl-benzoyl chlorides with p-dimethylamino-α-aminoacetophenone, leading to 4-(5-dimethylaminophenyl-2-oxazolyl)benzenesulfonyl halides. These compounds exhibit spectral and luminescence properties, demonstrating the sulfonyl group's ability to transmit electronic effects, which is essential for developing materials with specific optical properties (Fedyunyaeva & Shershukov, 1993).

Biochemical Evaluation of Benzenesulfonamides

Investigations into N-(4-phenylthiazol-2-yl)benzenesulfonamides revealed their high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. This pathway is significant in the pathophysiology of neuronal injury, highlighting these compounds' potential as therapeutic agents (Röver et al., 1997).

Application in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides have been used as key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds. This method is crucial for high-throughput synthesis of complex molecules, offering a versatile tool for drug discovery and materials science (Fülöpová & Soural, 2015).

Novel Synthetic Approaches

A novel synthetic approach to poly(p-benzenesulfonamide) via self-polycondensation under mild conditions has been developed. This technique allows for the production of polymers with potential applications in materials science, particularly in the development of novel polymeric materials with specific properties (Saegusa et al., 1987).

Safety and Hazards

As with all chemicals, safe handling practices should be followed to minimize risk. The specific safety and hazards would depend on the specific properties of this compound .

properties

IUPAC Name

4-(benzenesulfonyl)-N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-17(2)15-14(16-13(20-15)12-9-6-10-21-12)22(18,19)11-7-4-3-5-8-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTWITULKIDDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzenesulfonyl)-N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine

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